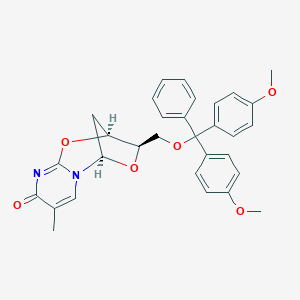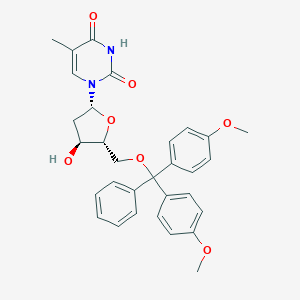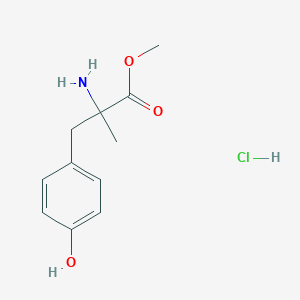
5-氨基-1-苯基-1H-吡唑-4-甲酰胺
概述
描述
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as 5-Aminopyrazole, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. 5-Aminopyrazole has been used in a variety of different applications, including organic synthesis, drug design, and biochemical research.
科学研究应用
有机合成
5-氨基-1-苯基-1H-吡唑-4-甲酰胺: 是一种用途广泛的有机合成砌块。 它用于一锅多组分反应 (MCR) 合成复杂分子。 例如,它可以与取代的苯甲醛和丙二腈发生环缩合反应,高效地生成5-氨基-1,3-二苯基-1H-吡唑-4-腈 .
药物化学
在药物化学中,该化合物用作创建具有生物活性的支架的前体。 这些支架在开发具有止痛、抗菌、抗惊厥和抗炎等性质的药物中至关重要 .
催化
该化合物已被用于开发氧化铝-二氧化硅负载的MnO2作为可回收催化剂。 该催化剂在水中用于合成吡唑衍生物,突出了其在绿色化学倡议中的作用 .
杂环化合物合成
5-氨基-吡唑: ,包括我们感兴趣的化合物,对于构建各种杂环或稠合杂环支架至关重要。 这些支架在合成许多畅销药物中使用的的小分子方面意义重大 .
生物活性
该化合物表现出一系列生物活性。 据报道,它在体内显示出明显的抗高血压活性,以及人类大麻素受体(hCB1 和 hCB2)抑制剂、p38 激酶抑制剂和 CB1 受体拮抗剂等性质 .
先进材料科学
在材料科学领域,5-氨基-1-苯基-1H-吡唑-4-甲酰胺用于增强新型材料的结构和光学性能。 这包括它在合成具有改进性能特性的化合物中的应用 .
杀虫剂化学
该化合物也参与了杀虫剂如菲普隆的合成。 它是大鼠代谢途径研究的一部分,有助于了解菲普隆作为杀虫剂的效果和功效 .
药物设计
由于其结构意义和存在氮杂环,5-氨基-1-苯基-1H-吡唑-4-甲酰胺在药物设计中起着至关重要的作用。 它是 FDA 小分子药物数据库的一部分,强调了其在制药工程中的重要性 .
作用机制
Target of Action
Pyrazole derivatives are known for their wide applications in pharmaceuticals, including anti-inflammatory, analgesic, and cox inhibition activities .
Mode of Action
It’s worth noting that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .
Biochemical Pathways
Some pyrazole derivatives are known to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . This inhibition can disrupt mitochondrial electron transfer, affecting energy synthesis in cells .
Pharmacokinetics
The compound’s molecular weight (20222) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Action Environment
The compound’s interactions can depend strongly on the type of solvent, suggesting that its action may be influenced by the chemical environment .
安全和危害
生化分析
Biochemical Properties
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes such as adenosine deaminase, exhibiting inhibitory potency . This interaction suggests that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide can modulate enzymatic activity, potentially affecting various metabolic pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, further highlighting its biochemical relevance .
Cellular Effects
The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide on cellular processes are profound. It has demonstrated growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function. These effects underscore the importance of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in cellular biology research.
Molecular Mechanism
At the molecular level, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, leading to changes in enzyme activity . Additionally, the compound’s interaction with cell signaling proteins suggests a role in modulating signal transduction pathways. These molecular mechanisms provide insights into how 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide maintains its activity over extended periods, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects in the appropriate cellular context, enhancing its efficacy.
属性
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSUPKIDNXMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274334 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50427-77-5 | |
| Record name | 50427-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 50427-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable building block in heterocyclic synthesis?
A: This compound possesses a versatile structure that enables its participation in various chemical reactions, leading to diverse heterocyclic systems. [, , ] For instance, it acts as a precursor for synthesizing substituted pyrazolo[3,4-d]pyrimidines by reacting with N-substituted isatins [], and it's employed in creating Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine derivatives. [] These heterocyclic compounds often exhibit pharmacological interest, making 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable tool in drug discovery research.
Q2: What are some of the notable applications of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives?
A2: Research indicates potential applications in different areas:
- Antimicrobial Activity: Derivatives like Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine, synthesized using 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. []
- Sensing Applications: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been explored as a component in a chromium(III) membrane sensor for detecting Cr3+ ions in biological and environmental samples. [] This highlights its potential in analytical chemistry and environmental monitoring.
Q3: What are the common synthetic routes for incorporating 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide into larger molecular frameworks?
A: Cyclization reactions are frequently employed. [] One method involves reacting 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide with aldehydes like 4-(dimethylamino)benzaldehyde or 3,5-dinitrobenzaldehyde to construct pyrimidine rings. [] Another approach utilizes reactions with aliphatic ketones like acetone, 2-butanone, and cyclohexanone, in the presence of catalysts like FeCl3, to synthesize pyridine rings. [] These reactions highlight the versatility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in constructing diverse heterocyclic scaffolds.
Q4: Are there reviews available that provide a comprehensive overview of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide's chemistry and applications?
A: Yes, a comprehensive review titled "Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis" exists. [] It offers a systematic survey of the compound's preparation methods and its diverse reactivity as a building block for synthesizing polyfunctionalized heterocycles, many of which hold pharmacological significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)








